Methyl ({3-cyano-6-methyl-5-[(2-methylphenyl)carbamoyl]-4-(thiophen-2-yl)-1,4-dihydropyridin-2-yl}sulfanyl)acetate
Description
Methyl ({3-cyano-6-methyl-5-[(2-methylphenyl)carbamoyl]-4-(thiophen-2-yl)-1,4-dihydropyridin-2-yl}sulfanyl)acetate is a heterocyclic compound featuring a 1,4-dihydropyridine core modified with multiple functional groups. The structure includes a 3-cyano substituent, a 6-methyl group, a 2-methylphenyl carbamoyl moiety at position 5, and a thiophen-2-yl ring at position 2. This compound belongs to a class of molecules studied for their pharmacological and agrochemical applications, particularly due to the presence of sulfur-containing groups and aromatic heterocycles, which are known to influence binding affinity and metabolic stability .
Properties
IUPAC Name |
methyl 2-[[3-cyano-6-methyl-5-[(2-methylphenyl)carbamoyl]-4-thiophen-2-yl-1,4-dihydropyridin-2-yl]sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3S2/c1-13-7-4-5-8-16(13)25-21(27)19-14(2)24-22(30-12-18(26)28-3)15(11-23)20(19)17-9-6-10-29-17/h4-10,20,24H,12H2,1-3H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIQXQUOLQSNLPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(NC(=C(C2C3=CC=CS3)C#N)SCC(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl ({3-cyano-6-methyl-5-[(2-methylphenyl)carbamoyl]-4-(thiophen-2-yl)-1,4-dihydropyridin-2-yl}sulfanyl)acetate is a complex organic compound belonging to the class of dihydropyridines. Its unique structure, featuring cyano, carbamoyl, and thiol groups, suggests potential biological activities that merit detailed investigation.
- Molecular Formula : C25H25N3O3S
- Molecular Weight : 447.6 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.
Antimicrobial Activity
Research indicates that derivatives of dihydropyridines exhibit significant antimicrobial effects. For instance:
- Inhibition of Bacterial Growth : The compound has shown promising results against various bacterial strains, including Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 0.21 μM for some derivatives .
| Compound | Target Bacteria | MIC (µM) |
|---|---|---|
| 3g | Pseudomonas aeruginosa | 0.21 |
| 3g | Escherichia coli | 0.21 |
Antifungal Activity
Additionally, the compound has demonstrated antifungal activity against species such as Candida, highlighting its potential in treating fungal infections .
Anticancer Activity
Studies have also explored the anticancer potential of related compounds. For example:
- Cytotoxicity Tests : Compounds similar to methyl ({3-cyano...}) were tested on various cancer cell lines using MTT assays, indicating significant cytotoxic effects .
The mechanism by which methyl ({3-cyano...}) exerts its biological effects often involves interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.
- Binding Interactions : Molecular docking studies reveal that the compound can form hydrogen bonds and other interactions with target proteins, enhancing its efficacy against pathogens and cancer cells .
Case Studies and Research Findings
Several studies have documented the biological activity of methyl ({3-cyano...}) and its derivatives:
- Study on Antimicrobial Properties : A study highlighted the effectiveness of a related compound against Gram-positive and Gram-negative bacteria, demonstrating a clear zone of inhibition in agar diffusion tests .
- Cytotoxicity Evaluation : Another investigation assessed the cytotoxic effects on HaCat and Balb/c 3T3 cells, revealing that certain derivatives possess promising anticancer properties .
Comparison with Similar Compounds
Ethyl (3-cyano-5-ethoxycarbonyl-6-methyl-4-styryl-2-pyridylsulfanyl)acetate
- Key Differences :
- Substituents at position 5: Ethoxycarbonyl vs. 2-methylphenyl carbamoyl.
- Position 4: Styryl group vs. thiophen-2-yl.
- Impact: The carbamoyl group in the target compound may enhance hydrogen-bonding interactions with biological targets compared to the ethoxycarbonyl group .
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate
- Key Differences :
- Core structure: Pyrimidine vs. dihydropyridine.
- Position 4: Thietan-3-yloxy vs. thiophen-2-yl.
- Impact :
Bioactivity Comparisons
Antimicrobial Activity
Compounds with sulfanylacetate side chains and thiophene rings (e.g., thiazole derivatives in ) exhibit moderate to strong antimicrobial activity. The target compound’s thiophen-2-yl group and carbamoyl moiety may synergistically enhance its efficacy against Gram-positive bacteria, similar to sulfamoyl-containing heterocycles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
